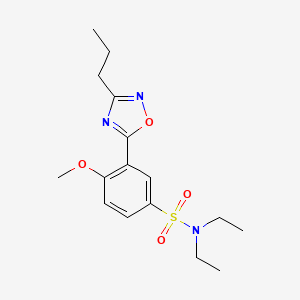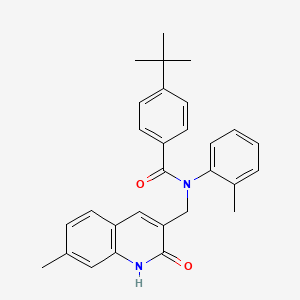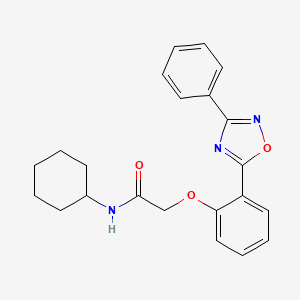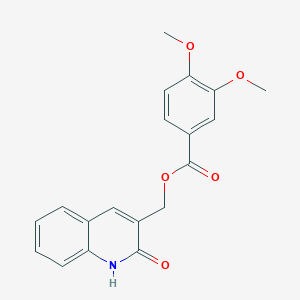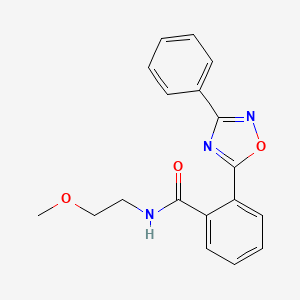
N-(2-methoxyethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide, also known as MEOP or 5-MEO-NEO, is a chemical compound that belongs to the class of benzamide derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. In
Mécanisme D'action
The mechanism of action of N-(2-methoxyethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to interact with certain receptors in the brain, including the serotonin 5-HT2A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in various studies. In particular, it has been shown to possess anti-inflammatory, analgesic, and neuroprotective properties. It has also been shown to have anxiolytic and sedative effects, as well as the potential to improve cognitive function. However, further research is needed to fully understand the extent of these effects and their underlying mechanisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-methoxyethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide for lab experiments is its relatively low cost and ease of synthesis. It is also relatively stable and can be stored for extended periods of time. However, one limitation is that it has not been extensively studied in vivo, and its safety profile is not fully understood. Therefore, caution should be exercised when working with this compound, and proper safety protocols should be followed.
Orientations Futures
There are several potential future directions for research on N-(2-methoxyethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Another area of interest is its potential use as a fluorescent probe, due to its unique optical properties. Additionally, further studies are needed to fully understand the extent of its biochemical and physiological effects, as well as its safety profile. Overall, this compound has significant potential for a wide range of scientific applications, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of N-(2-methoxyethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide involves the reaction of 2-amino-5-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate compound then undergoes a reaction with 3-phenyl-1,2,4-oxadiazol-5-amine in the presence of triethylamine to yield this compound. The overall yield of this process is approximately 60-70%.
Applications De Recherche Scientifique
N-(2-methoxyethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, it has been investigated for its ability to act as an anti-inflammatory agent, as well as its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In agriculture, it has been explored for its potential use as a herbicide, due to its ability to inhibit the growth of certain plants. In industry, it has been studied for its potential use as a fluorescent probe, due to its unique optical properties.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-12-11-19-17(22)14-9-5-6-10-15(14)18-20-16(21-24-18)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYQQKQIXQEVRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

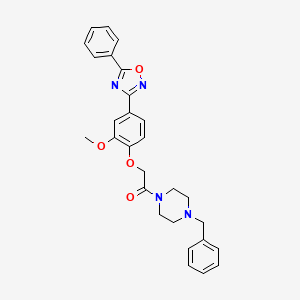

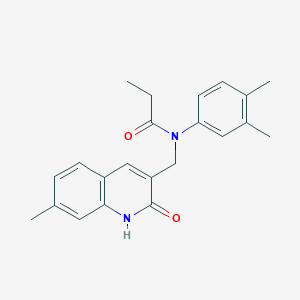
![1-[2-[(2-Chlorophenyl)methylsulfanyl]ethyl]-3-[4-(2-oxopyrrolidin-1-yl)phenyl]thiourea](/img/structure/B7699367.png)
